molecular formula C9H9BrN2 B13016074 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13016074
M. Wt: 225.08 g/mol
InChI Key: WYZFFKZNMKAVLF-UHFFFAOYSA-N
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Description

6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.08516 g/mol This compound is characterized by a pyrrolo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste products.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Mechanism of Action

The mechanism of action of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-1,3-dimethylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-5-12(2)8-3-7(10)4-11-9(6)8/h3-5H,1-2H3

InChI Key

WYZFFKZNMKAVLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1N=CC(=C2)Br)C

Origin of Product

United States

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